molecular formula C19H19F3N6O B10926828 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B10926828
M. Wt: 404.4 g/mol
InChI Key: DTNJFESXGSJKGP-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine cores. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone exhibits unique structural features that may enhance its biological activity and specificity.

Properties

Molecular Formula

C19H19F3N6O

Molecular Weight

404.4 g/mol

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone

InChI

InChI=1S/C19H19F3N6O/c1-10-16-12(9-13(11-3-4-11)24-17(16)26(2)25-10)18(29)27-8-6-14(19(20,21)22)28-15(27)5-7-23-28/h5,7,9,11,14H,3-4,6,8H2,1-2H3

InChI Key

DTNJFESXGSJKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F)C

Origin of Product

United States

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